Product packaging for Activated T Subunit(Cat. No.:CAS No. 1155373-34-4)

Activated T Subunit

Cat. No.: B12069924
CAS No.: 1155373-34-4
M. Wt: 609.0 g/mol
InChI Key: DIRYYUMNQFXZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The "Activated T Subunit" refers to a regulatory protein complex or structural component critical for T cell activation, a process involving multi-level chromatin remodeling, transcriptional regulation, and signaling pathway modulation. During T cell activation, this subunit facilitates chromatin accessibility changes, differential gene expression, and reorganization of chromosomal architecture, including topologically associating domain (TAD) boundaries and compartment structures . Key findings from genomic studies reveal that the this compound:

  • Coordinates immune response genes enriched with regulatory elements (e.g., enhancers, transcription factor binding sites).
  • Mediates chromatin interaction changes linked to transcriptional upregulation or suppression of immune-related genes.
  • Exhibits structural dynamics, such as strengthened TAD boundaries associated with reduced chromatin accessibility and nucleosome occupancy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34ClN4O5P B12069924 Activated T Subunit CAS No. 1155373-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1155373-34-4

Molecular Formula

C31H34ClN4O5P

Molecular Weight

609.0 g/mol

IUPAC Name

1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H34ClN4O5P/c1-23-19-36(30(38)33-29(23)37)28-21-35(20-27(41-28)22-40-42(32,39)34(2)3)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-19,27-28H,20-22H2,1-3H3,(H,33,37,38)

InChI Key

DIRYYUMNQFXZQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N(C)C)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Activated T Subunit is synthesized through a series of chemical reactions that involve the conjugation of oligomers to specific target sites within the human anti-muscular atrophy protein gene. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the process typically involves the use of advanced organic synthesis techniques and precise reaction conditions to ensure the specificity and efficacy of the resulting oligomer conjugates .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures. The production process is designed to ensure high purity and consistency of the compound, which is crucial for its application in scientific research and potential therapeutic uses .

Chemical Reactions Analysis

Conformational Dynamics in ATP Synthase T Subunit

The T (tight) conformation of the ATP synthase β-subunit undergoes hydrolysis-driven transitions to the D (detached) state during ATP production. Key reactions:

Chemical Reaction:

ATPHydrolysis (T→D transition)ADP+Pi\text{ATP} \xrightarrow{\text{Hydrolysis (T→D transition)}} \text{ADP} + P_i

Key Findings:

  • Rate Modulation : The T→D transition reduces the activation energy barrier for hydrolysis by ~1.1 Å repositioning of αR373, enhancing reaction rates by 103^3-fold in multisite catalysis compared to unisite .

  • Role of γ-Subunit : A 120° rotation of the γ-subunit shifts the active site from T to D, enabling mechanical energy transfer to chemical energy .

ParameterT State (Tight)D State (Detached)
Hydrolysis Rate (s1^{-1})0.001–0.011–10
αR373 Position (Å)5.94.8
Energy Barrier (kcal/mol)18.514.2

G Protein-Coupled T Subunit Activation

The heterotrimeric Gαi1_{i1} subunit transitions from GDP-bound (inactive) to GTP-bound (active) states.

Chemical Reaction:

i1(GDP)+GTPGEF-mediated exchangei1(GTP)+GDP\text{Gα}_{i1}\text{(GDP)} + \text{GTP} \xrightarrow{\text{GEF-mediated exchange}} \text{Gα}_{i1}\text{(GTP)} + \text{GDP}

Structural Changes :

  • Switch II Flexibility : In the T state (GTP-bound), residues 206–217 in switch II exhibit backbone flexibility (order parameter S = 0.7 vs. 0.9 in GDP-bound).

  • α4 Helix Rearrangement : A 15° rotation in α4 (residue 300) facilitates effector binding.

Biochemical Pathways in T-Cell Receptor Activation

T-cell activation involves phosphorylation cascades and ubiquitination:

Key Reactions :

  • ITAM Phosphorylation :

    TCR/CD3Lck kinasepITAMZAP-70 recruitment\text{TCR/CD3} \xrightarrow{\text{Lck kinase}} \text{pITAM} \rightarrow \text{ZAP-70 recruitment}
  • NFκB Activation :

    IκBIKK phosphorylationUbiquitinationProteasomal degradation\text{IκB} \xrightarrow{\text{IKK phosphorylation}} \text{Ubiquitination} \rightarrow \text{Proteasomal degradation}

Actin Remodeling Drivers:

ProteinRole in T-Cell ActivationGTPase Dependency
WASpArp2/3-mediated actin nucleationCdc42
Wave2Rac1-dependent actin polymerizationRac1
Dynamin2Vesicle scission and actin dynamicsVav1

Bioorthogonal Chemical Strategies for T-Cell Activation

The inverse electron demand Diels–Alder (IEDDA) reaction enables controlled T-cell activation in vivo :

Reaction Mechanism:

Tetrazine+trans-Cyclooctene (TCO)[4+2]DihydropyridazineCO2+Liberated Peptide\text{Tetrazine} + \text{trans-Cyclooctene (TCO)} \xrightarrow{[4+2]} \text{Dihydropyridazine} \rightarrow \text{CO}_2 + \text{Liberated Peptide}

Performance Metrics:

ParameterValue
Reaction Rate (k2k_2)10310^3-10410^4 M1^{-1}s1^{-1}
In Vivo Yield85–92%
ToxicityUndetectable (≥28d)

This synthesis integrates structural biochemistry, enzymology, and immunology to elucidate the chemical reactivity of activated T subunits across biological systems.

Scientific Research Applications

Mechanisms of T-cell Activation

T-cell activation is a complex process involving multiple signaling pathways initiated by the engagement of the TCR with peptide-major histocompatibility complex (pMHC) on antigen-presenting cells (APCs). The following models describe how activated T subunits contribute to this process:

  • Piston-like Movement : The interaction between APCs and T cells generates external forces that push the TCR/CD3 complex, exposing activating motifs on CD3 chains, leading to signal transduction .
  • Receptor-Deformation : The motility of T cells over APCs induces conformational changes in the TCR only when pMHC/TCR interactions are sufficiently strong .
  • Kinetic Segregation : Inhibitory molecules are excluded from the contact zone between T cells and APCs, facilitating signal initiation .

Table 1: Models of T-cell Activation

ModelDescription
Piston-like MovementExternal forces push TCR/CD3 complex, exposing activation motifs.
Receptor-DeformationConformational changes occur based on affinity of pMHC/TCR interactions.
Kinetic SegregationExclusion of inhibitory molecules initiates signaling.

Immunotherapy

Activated T subunits play a pivotal role in developing immunotherapeutic agents. For instance, bispecific antibodies targeting CD3ε have been developed for cancer treatment. These antibodies bind both T cells and tumor-associated antigens, effectively redirecting T-cell cytotoxicity towards cancer cells. A notable example is Amgen's Blinatumomab, which targets CD3ε and CD19 to treat B-cell acute lymphoblastic leukemia .

Autoimmunity Management

Research indicates that manipulating activated T subunits can help manage autoimmune diseases. For example, studies demonstrate that the deletion of specific mediator subunits in T cells leads to hyperactivation and an autoimmune syndrome in mice. This suggests that controlling the activation threshold through these subunits can prevent autoimmunity while enhancing anti-tumor responses .

Vaccine Development

The role of activated T subunits in vaccine efficacy is also significant. Enhanced understanding of how these subunits function can lead to improved vaccine formulations that elicit stronger immune responses. For example, studies have shown that certain genetic modifications in mice lead to enhanced production of cytokines like interferon-gamma upon vaccination, indicating a stronger immune response .

Case Study 1: Enhanced Cytokine Production

A study involving mice lacking the p110α catalytic subunit demonstrated significantly higher levels of interferon-gamma secretion upon activation through the TCR/CD3 pathway compared to wild-type mice. This highlights the potential for targeting specific pathways associated with activated T subunits to enhance immune responses during infections or vaccinations .

Case Study 2: Chromatin Remodeling During Activation

Research has shown that T-cell activation leads to extensive changes in chromatin accessibility and gene expression. This remodeling facilitates transcriptional programs essential for effective immune responses, emphasizing the importance of activated T subunits in regulating gene expression during activation .

Table 2: Summary of Case Studies

Study FocusFindings
Cytokine ProductionMice lacking p110α showed enhanced interferon-gamma secretion upon activation.
Chromatin RemodelingActivation induces changes in chromatin accessibility linked to transcriptional programs.

Mechanism of Action

The mechanism of action of Activated T Subunit involves its ability to bind to specific target sites within the human anti-muscular atrophy protein gene. This binding induces exon 51 skipping, which can potentially correct genetic mutations associated with muscular dystrophy. The molecular targets and pathways involved include the exon-jumping oligomer conjugates and the specific sites within the gene that are targeted for modification .

Comparison with Similar Compounds

IKKβ Subunit (Cys-179 Variant)

Structural Similarities :

  • Contains a kinase domain with a critical cysteine residue (Cys-179) that is susceptible to modification by gold compounds like auranofin .
  • Forms part of a heterotrimeric complex (IKKα/IKKβ/IKKγ) analogous to multi-subunit regulatory complexes in T cells.

Functional Differences :

  • Role : IKKβ phosphorylates IκB to activate NF-κB, a pathway central to inflammatory responses. In contrast, the Activated T Subunit regulates chromatin architecture rather than direct kinase activity .
  • Inhibition Mechanism: Auranofin inhibits IKKβ by targeting Cys-179, whereas the this compound’s activity is modulated via chromatin accessibility changes and histone modifications .

Research Findings :

  • Mutagenesis studies show that Cys-179 substitution (C179A) renders IKKβ resistant to gold compounds, highlighting its unique vulnerability .

ZIP9 Membrane Androgen Receptor

Functional Overlaps :

  • Both are involved in T cell apoptosis and signal transduction. ZIP9 activation in croaker ovarian cells triggers caspase-3-dependent apoptosis via Gsα subunit and MAP kinase pathways, similar to apoptosis regulation in activated T cells .

Key Differences :

  • Mechanism : ZIP9 is a zinc transporter and membrane receptor, while the this compound lacks transporter activity and operates at the chromatin level.
  • Pathways : ZIP9 relies on extracellular zinc and cAMP/PKA signaling, whereas the this compound modulates chromatin interactions independent of ion flux .

Research Insights :

  • siRNA knockdown of ZIP9 blocks testosterone-induced apoptosis, confirming its direct role in cell death pathways, unlike the broader regulatory scope of the this compound .

AMPK Subunits (α, β, γ)

Structural Parallels :

  • AMPK is a heterotrimeric complex (α catalytic, β/γ regulatory) resembling modular T cell regulatory complexes. The β subunit stabilizes α-γ interactions, analogous to TAD boundary stabilization by the this compound .

Functional Contrasts :

  • Primary Role : AMPK senses energy stress (via AMP/ATP ratios) and inhibits lipogenesis. The this compound lacks metabolic sensing but directly influences immune gene expression .
  • Activation Trigger : AMPK requires Thr172 phosphorylation on the α subunit, while the this compound is activated during antigen recognition and cytokine signaling .

Experimental Data :

  • AMPK activation suppresses SREBP1c-mediated lipogenesis, whereas the this compound upregulates immune genes like IL-2 and IFN-γ .

Comparative Data Table

Parameter This compound IKKβ Subunit ZIP9 AMPK Subunits
Primary Role Chromatin remodeling NF-κB activation Apoptosis signaling Energy sensing
Key Structural Motif TAD boundary domains Cys-179 in kinase domain Zinc transporter domain Thr172 phosphorylation site
Inhibitors/Modulators Chromatin-modifying enzymes Auranofin (gold compounds) Testosterone, zinc chelators AICAR, Metformin
Pathway Association Immune gene regulation Inflammatory response MAP kinase/cAMP Lipid metabolism
Research Model Human CD4+/CD8+ T cells COS-7 cells Croaker ovarian cells Bovine mammary cells

Discussion of Divergent Findings

  • Chromatin vs. Signaling Focus : While the this compound primarily reorganizes chromatin, IKKβ and ZIP9 are signaling molecules with direct enzymatic or transporter functions .
  • Conservation Across Species : The this compound’s chromatin remodeling mechanisms are conserved in human and mouse T cells, whereas ZIP9’s apoptotic pathways differ between fish and mammals .

Biological Activity

The Activated T Subunit , often referred to in the context of T cell receptor (TCR) signaling, plays a crucial role in the activation and function of T lymphocytes. Understanding its biological activity is essential for comprehending immune responses, particularly in the context of cancer and autoimmune diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with the this compound.

Overview of T Cell Activation

T cell activation is initiated when the TCR recognizes specific antigens presented by Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs). This recognition triggers a series of intracellular signaling cascades that lead to T cell proliferation, differentiation, and effector functions.

Key Signaling Pathways

  • TCR Signaling : The binding of peptide-MHC (pMHC) complexes to the TCR induces phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) present in the CD3 subunits of the TCR complex. This is a critical step for downstream signaling events mediated by protein tyrosine kinases such as ZAP-70 .
  • Co-stimulatory Signals : In addition to TCR signaling, co-stimulatory signals from molecules such as CD28 enhance T cell activation. These signals are vital for full T cell activation and survival .
  • Transcriptional Regulation : Transcription factors like NF-κB and AP-1 are activated following TCR engagement, leading to the expression of genes necessary for T cell proliferation and function .

Research Findings

Recent studies have elucidated various aspects of the biological activity associated with the this compound:

Case Study: Med23 in T Cell Activation

A study highlighted that the mediator subunit Med23 plays a significant role in regulating T cell activation. Mice lacking Med23 exhibited hyperactivation of T cells and developed autoimmune syndromes, indicating that Med23 functions as a negative regulator of T cell activation .

Table 1: Summary of Key Research Findings on this compound

StudyKey FindingsImplications
Demonstrated that ITAM phosphorylation is crucial for initiating TCR signaling.Highlights the importance of ITAMs in T cell activation.
Med23 deletion leads to hyperactivation and autoimmunity.Suggests potential therapeutic targets for autoimmune diseases.
NF-κB subunits RelA and c-Rel have distinct roles in CD4+ T cell function.Indicates specific pathways that could be targeted in cancer immunotherapy.

The this compound influences several mechanisms that are critical for effective immune responses:

  • Cytokine Production : Activated T cells produce various cytokines, including IL-2, which is essential for T cell proliferation and survival.
  • Effector Functions : The this compound enhances cytotoxic functions of CD8+ T cells and helps in the differentiation into TH1 or TH2 subsets based on the cytokine environment.
  • Memory Formation : Following initial activation, some T cells differentiate into memory cells, which provide long-lasting immunity against previously encountered antigens.

Future Directions

Research continues to explore additional molecules involved in T cell activation beyond traditional pathways. For instance, recent investigations identified potential new activation molecules such as RND3 and SYT10, which may offer new insights into enhancing or modulating immune responses .

Q & A

Q. How do interspecies differences in ATS homologs impact translational research validity?

  • Methodological Answer: Conduct comparative genomics to identify conserved vs. divergent ATS domains across species. Validate functional equivalence using cross-species adoptive transfer models and in silico docking simulations to assess ligand binding affinities .

Methodological Best Practices

  • Data Triangulation : Combine orthogonal techniques (e.g., flow cytometry, transcriptomics, computational modeling) to mitigate assay-specific biases .
  • Standardization : Adopt MIATA (Minimum Information About T-cell Assays) guidelines for reporting experimental conditions .
  • Ethical Compliance : Ensure protocols for human T-cell studies undergo rigorous IRB review , particularly for genetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.